molecular formula C16H22N6O2 B2636506 7-[(E)-But-2-enyl]-3-tert-butyl-9-methyl-1,4-dihydropurino[8,7-c][1,2,4]triazine-6,8-dione CAS No. 946376-83-6

7-[(E)-But-2-enyl]-3-tert-butyl-9-methyl-1,4-dihydropurino[8,7-c][1,2,4]triazine-6,8-dione

Cat. No.: B2636506
CAS No.: 946376-83-6
M. Wt: 330.392
InChI Key: SRBDHKAFWZNUFW-VOTSOKGWSA-N
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Description

7-[(E)-But-2-enyl]-3-tert-butyl-9-methyl-1,4-dihydropurino[8,7-c][1,2,4]triazine-6,8-dione is a complex heterocyclic compound that belongs to the class of triazine derivatives

Preparation Methods

The synthesis of 7-[(E)-But-2-enyl]-3-tert-butyl-9-methyl-1,4-dihydropurino[8,7-c][1,2,4]triazine-6,8-dione typically involves multiple steps, starting from readily available starting materials. The synthetic routes often include:

    N-Alkylation: This step involves the alkylation of hydantoins to introduce the necessary substituents.

    Cyclization: The formation of the triazine ring through cyclization reactions under mild conditions.

    Final Alkylation:

Industrial production methods may involve optimization of these steps to improve yield and scalability, often utilizing microwave-assisted or solid-phase synthesis techniques to enhance reaction efficiency .

Chemical Reactions Analysis

7-[(E)-But-2-enyl]-3-tert-butyl-9-methyl-1,4-dihydropurino[8,7-c][1,2,4]triazine-6,8-dione undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles depending on the desired substitution .

Scientific Research Applications

7-[(E)-But-2-enyl]-3-tert-butyl-9-methyl-1,4-dihydropurino[8,7-c][1,2,4]triazine-6,8-dione has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 7-[(E)-But-2-enyl]-3-tert-butyl-9-methyl-1,4-dihydropurino[8,7-c][1,2,4]triazine-6,8-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain kinases involved in cancer cell proliferation, thereby exerting its anticancer effects .

Comparison with Similar Compounds

Similar compounds to 7-[(E)-But-2-enyl]-3-tert-butyl-9-methyl-1,4-dihydropurino[8,7-c][1,2,4]triazine-6,8-dione include other triazine derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, which differentiate it from other triazine derivatives .

Properties

IUPAC Name

7-[(E)-but-2-enyl]-3-tert-butyl-9-methyl-1,4-dihydropurino[8,7-c][1,2,4]triazine-6,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N6O2/c1-6-7-8-21-13(23)11-12(20(5)15(21)24)17-14-19-18-10(9-22(11)14)16(2,3)4/h6-7H,8-9H2,1-5H3,(H,17,19)/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRBDHKAFWZNUFW-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CCN1C(=O)C2=C(N=C3N2CC(=NN3)C(C)(C)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/CN1C(=O)C2=C(N=C3N2CC(=NN3)C(C)(C)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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